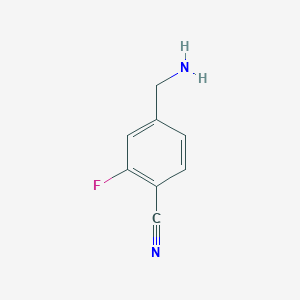

4-(Aminomethyl)-2-fluorobenzonitrile

Overview

Description

4-(Aminomethyl)-2-fluorobenzonitrile, also known as 4-AMFB, is a fluorinated organic compound used in a variety of scientific applications. It is a colorless liquid with a pungent odor, and is a derivative of benzonitrile. 4-AMFB is a versatile compound due to its wide range of applications in synthetic organic chemistry, medicinal chemistry, and biochemistry. It is used in the synthesis of pharmaceuticals, pesticides, and other chemicals. In addition, 4-AMFB is used in the synthesis of dyes, pigments, and other organic materials.

Scientific Research Applications

Structural and Electronic Properties Analysis

4-(Aminomethyl)-2-fluorobenzonitrile, as part of the fluorobenzonitriles family, has been studied for its structural and electronic properties. An energetic and structural study on fluorobenzonitriles, including 2-fluorobenzonitrile, was conducted to derive the standard molar enthalpies of formation in both condensed and gaseous phases. This research highlighted the importance of understanding the energetic, structural, and electronic characteristics of such compounds, facilitating further applications in various fields of chemistry and materials science. The study utilized high-temperature Calvet microcalorimetry and vapor-pressure analysis, along with theoretical calculations to evaluate the electronic properties and effects of the donor-acceptor system on these compounds (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).

Chemical Fixation of Carbon Dioxide

The compound's relevance extends to environmental chemistry, particularly in the chemical fixation of carbon dioxide (CO2). A study demonstrated the efficiency of a simple monomeric tungstate catalyst in converting various 2-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones under atmospheric CO2 pressure. This process showcases the potential of using 2-fluorobenzonitrile derivatives for CO2 fixation, contributing to the development of sustainable chemical processes and materials (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Advanced Material Synthesis

In materials science, this compound serves as a precursor in synthesizing advanced materials. For instance, its derivatives have been employed in creating aromatic polyamide materials with blue-light-emitting properties. A study detailed the synthesis of a carbazole-derived aromatic dicarboxylic acid monomer from N-(4-aminophenyl)carbazole and 4-fluorobenzonitrile, leading to the development of novel poly(amine-amide)s. These materials exhibited promising photophysical and electrochromic characteristics, underlining the compound's utility in creating functional polymers and optoelectronic devices (Liou, Hsiao, Huang, & Yang, 2006).

Enhancing Polymer Solar Cells Efficiency

Additionally, derivatives of this compound have found application in improving the efficiency of polymer solar cells (PSCs). A perfluorinated compound derived from this chemical was used as an additive in PSCs, leading to a notable increase in power conversion efficiency. The study demonstrated that the additive facilitated the ordering of P3HT chains, enhancing absorbance, crystal size, and hole mobility. This research points to the potential of using this compound derivatives in the development of more efficient and sustainable solar energy technologies (Jeong, Woo, Lyu, & Han, 2011).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with bacterial membranes . These interactions are thought to be crucial in the development of antibacterial agents .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . For instance, cationic polymers, which target bacterial membranes, possess several advantages including a low propensity for emergence of resistance and rapid bactericidal effect .

Biochemical Pathways

The compound may influence pathways related to bacterial growth such as syntheses of nucleic acids, proteins, or cell-wall components as well as folate metabolism .

Result of Action

Based on its potential antibacterial properties, it may lead to the disruption of bacterial cell membranes and inhibit bacterial growth .

Properties

IUPAC Name |

4-(aminomethyl)-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QREAXVRKRXUJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619816 | |

| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368426-73-7 | |

| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminomethyl-2-fluoro-benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

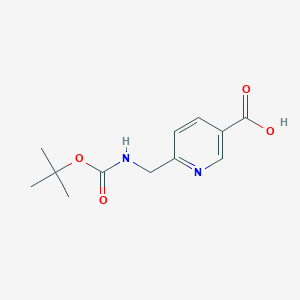

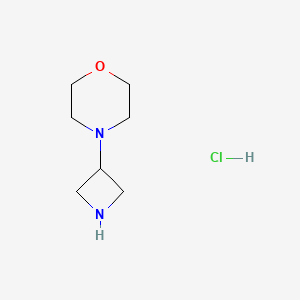

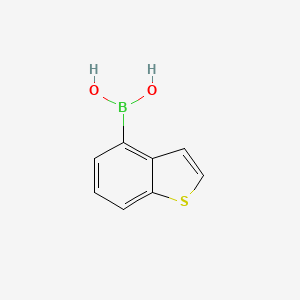

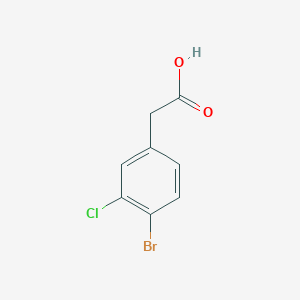

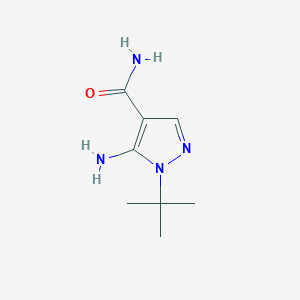

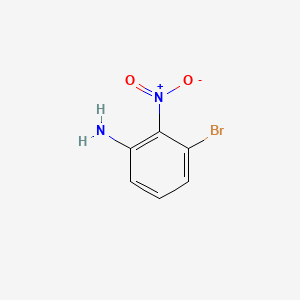

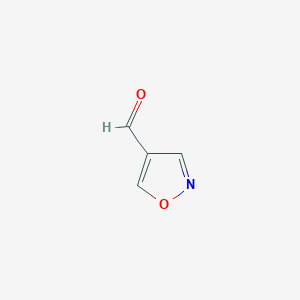

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Bromophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1288847.png)

![3-Bromo-8-nitroimidazo[1,2-A]pyridine](/img/structure/B1288857.png)

![3-Bromo-6-nitroimidazo[1,2-A]pyridine](/img/structure/B1288858.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-cyclopentylacetic acid](/img/structure/B1288862.png)